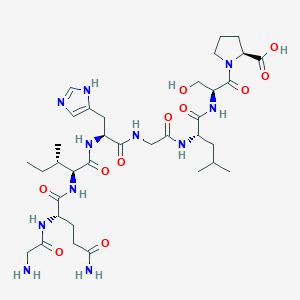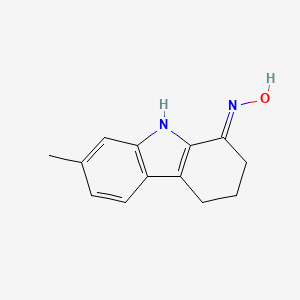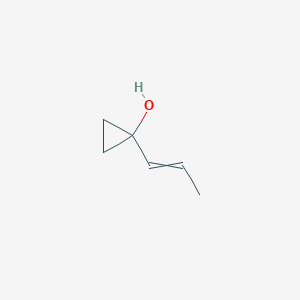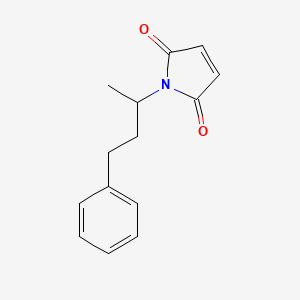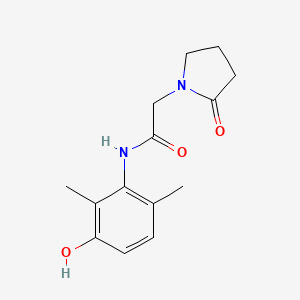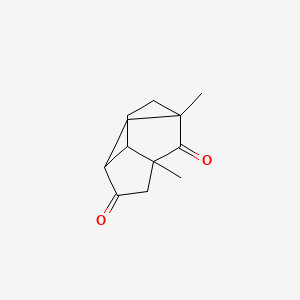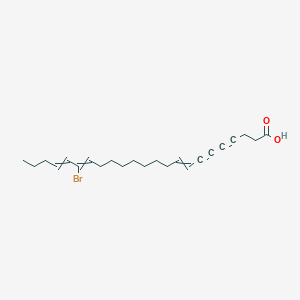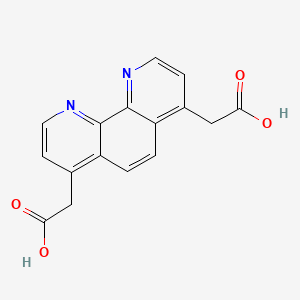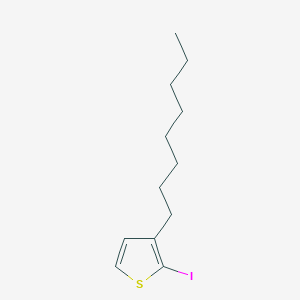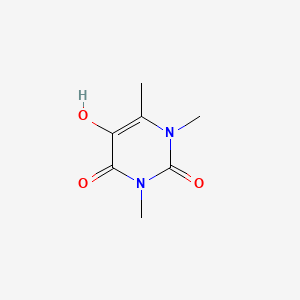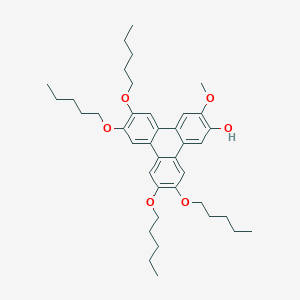
2-Triphenylenol, 3-methoxy-6,7,10,11-tetrakis(pentyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Triphenylenol, 3-methoxy-6,7,10,11-tetrakis(pentyloxy)- is a complex organic compound with the molecular formula C39H54O6. This compound belongs to the class of triphenylene derivatives, which are known for their unique structural and electronic properties. These compounds are often used in various scientific and industrial applications due to their stability and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Triphenylenol, 3-methoxy-6,7,10,11-tetrakis(pentyloxy)- typically involves the oxidative coupling of substituted benzene derivatives. One common method is the oxidative coupling of 2-acetoxy-1-hexyloxybenzene to form the desired triphenylene core. The reaction conditions often include the use of strong oxidizing agents such as ferric chloride (FeCl3) or potassium persulfate (K2S2O8) in an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Triphenylenol, 3-methoxy-6,7,10,11-tetrakis(pentyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the triphenylene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized triphenylene derivatives .
Wissenschaftliche Forschungsanwendungen
2-Triphenylenol, 3-methoxy-6,7,10,11-tetrakis(pentyloxy)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of liquid crystals, organic semiconductors, and other advanced materials.
Wirkmechanismus
The mechanism of action of 2-Triphenylenol, 3-methoxy-6,7,10,11-tetrakis(pentyloxy)- involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to interact with specific enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,6,7,10,11-Hexamethoxytriphenylene: A similar compound with methoxy groups instead of pentyloxy groups.
2-Hydroxy-3,6,7,10,11-pentakis(hexyloxy)triphenylene: Another derivative with hexyloxy groups.
Uniqueness
2-Triphenylenol, 3-methoxy-6,7,10,11-tetrakis(pentyloxy)- is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly suitable for applications in advanced materials and biological research .
Eigenschaften
CAS-Nummer |
168847-16-3 |
|---|---|
Molekularformel |
C39H54O6 |
Molekulargewicht |
618.8 g/mol |
IUPAC-Name |
3-methoxy-6,7,10,11-tetrapentoxytriphenylen-2-ol |
InChI |
InChI=1S/C39H54O6/c1-6-10-14-18-42-36-24-30-28-22-34(40)35(41-5)23-29(28)31-25-37(43-19-15-11-7-2)39(45-21-17-13-9-4)27-33(31)32(30)26-38(36)44-20-16-12-8-3/h22-27,40H,6-21H2,1-5H3 |
InChI-Schlüssel |
WFXWUHRPYKGVDG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C42)OCCCCC)OCCCCC)OC)O)OCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


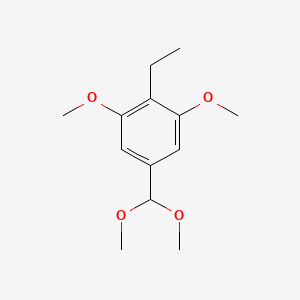
![2,3,5-Trimethyl-6-[(4-methylpiperazin-1-yl)methyl]pyrazine](/img/structure/B14278166.png)
